molecular formula C16H12Cl2O3 B1360677 2,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-68-4

2,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1360677
CAS No.: 898760-68-4
M. Wt: 323.2 g/mol
InChI Key: IUDUXJMCJFUCCB-UHFFFAOYSA-N
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Description

2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H12Cl2O3. It is a benzophenone derivative, characterized by the presence of two chlorine atoms and a dioxolane ring attached to the benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids, such as trifluoroperacetic acid (TFPAA), which is prepared using the hydrogen peroxide-urea method . This method ensures an anhydrous environment, preventing unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and chlorine atoms play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Lacks the dioxolane ring and chlorine atoms.

    4-Chlorobenzophenone: Contains only one chlorine atom and no dioxolane ring.

    2,4-Dichlorobenzophenone: Similar but lacks the dioxolane ring.

Uniqueness

2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both the dioxolane ring and two chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDUXJMCJFUCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645133
Record name (2,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-68-4
Record name (2,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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